- Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditionsJournal of Sulfur Chemistry, 2005, 26(4-5), 325-329,
Cas no 94-02-0 (Ethyl benzoylacetate)

Ethyl benzoylacetate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
- Benzoylacetic acid ethyl ester
- Ethyl Benzoylacetate
- 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
- 3-phenyl-3-oxopropanoate
- benzoylacetic ethyl ester
- ethyl 3-oxo-3-phenylpropionate
- ethyl 3-phenyl-3-oxopropionate
- Ethyl benzovlacetate
- ethyl2-benzoylacetate
- Ethylbenzoylacetat
- Ethylbeonzoyl acetate
- FEMA 2423
- phenylformyl acetic acid ethyl ester
- 3-Oxo-3-phenylpropionic Acid Ethyl Ester
- Ethyl 3-phenyl-3-oxopropanoate
- Ethyl benzoyl acetate
- Ethyl beta-oxobenzenepropanoate
- ethylbenzoylacetate
- Benzoylacetic acid, ethyl ester
- Acetic acid, benzoyl-, ethyl ester
- Benzenepropanoic acid, beta-oxo-, ethyl ester
- 1-Ethoxy-3-phenylpropane-1,3-dione
- FEMA No. 2423
- K8CHJ4MKM0
- Benzenepropanoic acid, .beta.-oxo-, ethyl ester
- Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
- 3-Oxo-3-phenylpropanoic acid ethyl ester
- 3-Phenyl-3-oxopropanoic acid ethyl ester
- Ethyl 2-benzoylacetate
- Ethyl β-oxobenzenepropanoate
- NSC 227214
- NSC 6774
- β-Oxobenzenepropanoic acid ethyl ester
- Ethyl benzoylacetate,95%
- Ethyl benzoylacetate
-
- MDL: MFCD00009196
- نواة داخلي: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- مفتاح Inchi: GKKZMYDNDDMXSE-UHFFFAOYSA-N
- ابتسامات: O=C(CC(C1C=CC=CC=1)=O)OCC
- برن: 0389
حساب السمة
- نوعية دقيقة: 192.07900
- النظائر كتلة واحدة: 192.079
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 5
- تعقيدات: 205
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: 3
- طوبولوجي سطح القطب: 43.4
- تهمة السطحية: 0
- إكسلوغ 3: 1.9
الخصائص التجريبية
- اللون / الشكل: Not available
- كثيف: 1.11 g/mL at 25 °C(lit.)
- نقطة انصهار: < 0
- نقطة الغليان: 265-270 °C(lit.)
- نقطة الوميض: Fahrenheit: 284 ° f
Celsius: 140 ° c - انكسار: n20/D 1.52(lit.)
n20/D 1.531 - الذوبان: alcohol: miscible
- معامل توزيع المياه: Insoluble
- بسا: 43.37000
- لوغب: 1.82250
- حساسية: Light Sensitive
- ميرك: 3767
- الفيدرالية: 2423
- الذوبان: Not available
Ethyl benzoylacetate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H332-H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:2
- تعليمات السلامة: S24/25
- رتكس:AF4878000
- مستوى الخطر:IRRITANT
- تسا:Yes
- ظروف التخزين:Store at room temperature
Ethyl benzoylacetate بيانات الجمارك
- رمز النظام المنسق:29183000
- بيانات الجمارك:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl benzoylacetate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0097-25G |
Ethyl Benzoylacetate |
94-02-0 | >95.0%(GC)(T) | 25g |
¥160.00 | 2024-04-15 | |
abcr | AB173804-1 kg |
Ethyl benzoylacetate, 90%; . |
94-02-0 | 90% | 1kg |
€331.60 | 2023-01-28 | |
Apollo Scientific | OR4787-25g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 25g |
£15.00 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-200KG |
Ethyl benzoylacetate |
94-02-0 | Lonza quality, ≥98% (GC) | 200KG |
123946.29 | 2021-05-17 | |
Apollo Scientific | OR4787-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
£39.00 | 2025-02-20 | |
Fluorochem | 079467-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
£39.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87160-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
¥80.0 | 2023-09-07 | |
Cooke Chemical | A3956212-100G |
Ethyl benzoylacetate |
94-02-0 | 95% | 100g |
RMB 143.20 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-25KG |
Ethyl benzoylacetate |
94-02-0 | 98% | 25kg |
¥61525.02 | 2023-11-28 | |
abcr | AB173804-100 g |
Ethyl benzoylacetate, 90%; . |
94-02-0 | 90% | 100g |
€99.30 | 2023-01-28 |
Ethyl benzoylacetate طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
- A novel synthetic method for β-keto estersJournal of Chemical Research, 2007, (3), 160-161,
طريقة الإنتاج 3
طريقة الإنتاج 4
طريقة الإنتاج 5
طريقة الإنتاج 6
1.2 Solvents: Water ; cooled
- The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamidesOrganic Chemistry Frontiers, 2023, 10(7), 1731-1737,
طريقة الإنتاج 7
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
- Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from EnaminesEuropean Journal of Organic Chemistry, 2021, 2021(6), 951-955,
طريقة الإنتاج 8
1.2 Reagents: Methanol ; -78 °C → 0 °C
- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto estersChemical Communications (Cambridge, 2008, (16), 1926-1928,
طريقة الإنتاج 9
طريقة الإنتاج 10
- The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertionCatalysis Communications, 2008, 9(14), 2361-2364,
طريقة الإنتاج 11
- Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate saltCatalysis Science & Technology, 2020, 10(14), 4586-4592,
طريقة الإنتاج 12
1.2 Solvents: Tetrahydrofuran
- A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonatesTetrahedron Letters, 1994, 35(50), 9323-6,
طريقة الإنتاج 13
1.2 Reagents: Acetic acid ; rt
- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic ResolutionAdvanced Synthesis & Catalysis, 2021, 363(20), 4714-4719,
طريقة الإنتاج 14
طريقة الإنتاج 15
طريقة الإنتاج 16
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
- Development and application of a solution-phase automated synthesizer, 'ChemKonzert'Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93,
طريقة الإنتاج 17
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
- Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino EstersAngewandte Chemie, 2011, 50(32), 7304-7307,
طريقة الإنتاج 18
طريقة الإنتاج 19
- tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditionsRSC Advances, 2013, 3(31), 12616-12620,
طريقة الإنتاج 20
1.2 Reagents: Acetic acid ; rt; rt
- Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclizationOrganic & Biomolecular Chemistry, 2023, 21(16), 3350-3354,
Ethyl benzoylacetate Raw materials
- 3-Oxo-3-phenylpropanoic acid
- Benzoic acid
- N-Benzoylimidazole
- Ethyl potassium malonate
- Ethyl acetoacetate
- Ethyl 3-hydroxy-3-phenylpropanoate
- Phenyl(trimethylsilyl)methanone
- Ethyl β-hydroxy-α-(phenylsulfinyl)benzenepropanoate
- Ethyl phenylpropiolate
- Acetophenone
- Benzoyl chloride
- Benzaldehyde
- Benzenepropanoic acid, a-diazo-b-hydroxy-, ethyl ester
- Ethyl β-hydroxy-α-(phenylseleno)benzenepropanoate
Ethyl benzoylacetate Preparation Products
Ethyl benzoylacetate الموردين
Ethyl benzoylacetate الوثائق ذات الصلة
-
Han-Seop Bea,Hye-Jeong Park,Sang-Hyeup Lee,Hyungdon Yun Chem. Commun. 2011 47 5894
-
Manuel R. Fructos,M. Mar Díaz-Requejo,Pedro J. Pérez Chem. Commun. 2009 5153
94-02-0 (Ethyl benzoylacetate) منتجات ذات صلة
- 22027-51-6(Methyl (4-methylbenzoyl)acetate)
- 57477-98-2(Ethyl 3-(4-biphenyl)-3-oxopropanoate)
- 25333-24-8(methyl 4-oxo-4-phenyl-butanoate)
- 62071-76-5(1-Naphthalenepropanoicacid, b-oxo-, ethyl ester)
- 33166-79-9(Ethyl 3-oxo-3-(m-tolyl)propanoate)
- 27835-00-3(ethyl 3-(4-methylphenyl)-3-oxopropanoate)
- 1501-04-8(Methyl 5-Oxo-5-phenylpentanoate)
- 51725-82-7(ethyl 3-(2-methylphenyl)-3-oxopropanoate)
- 94098-56-3(5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde)
- 1239464-24-4(methyl 5-amino-1,3-thiazole-4-carboxylate)

